5-(4-Fluorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHFEKRFDPUAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622900 | |
| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154237-18-0 | |
| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Nicotinonitrile Scaffolds in Organic Synthesis and Medicinal Chemistry
The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in the architecture of a diverse array of biologically active molecules. ekb.egresearchgate.net This N-heteroaromatic ring system is a prevalent feature in numerous natural products, including nicotinic acid and nicotinamide (B372718), which are vital to metabolic processes. ekb.eg The presence of the cyano group provides a versatile handle for further chemical transformations, making nicotinonitrile derivatives attractive starting materials in organic synthesis. researchgate.net
In medicinal chemistry, the nicotinonitrile scaffold is recognized for its ability to interact with a wide range of biological targets. ekb.egresearchgate.net This has led to the development of several marketed drugs incorporating this moiety, such as the anticancer agents bosutinib (B1684425) and neratinib, and the cardiotonic drugs milrinone (B1677136) and olprinone. ekb.egekb.eg Researchers have extensively explored the synthesis of nicotinonitrile-based hybrids, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ekb.egresearchgate.netlongdom.orgresearchgate.net The adaptability of the nicotinonitrile core allows for the creation of fused heterocyclic systems, further expanding the chemical space for drug discovery. ekb.eglongdom.org
| Examples of Marketed Drugs with a Nicotinonitrile Scaffold | Therapeutic Area |
| Bosutinib | Oncology (Chronic Myeloid Leukemia) |
| Neratinib | Oncology (Breast Cancer) |
| Milrinone | Cardiology (Heart Failure) |
| Olprinone | Cardiology (Heart Failure) |
An Overview of Fluorinated Heterocycles in Modern Chemical Research
The strategic incorporation of fluorine atoms into heterocyclic compounds has become a pivotal strategy in modern drug discovery. chim.ittandfonline.com Fluorine, being the most electronegative element, imparts unique physicochemical properties to a molecule with minimal steric bulk. tandfonline.comfrontiersin.org The introduction of a carbon-fluorine bond can significantly alter a compound's metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comfrontiersin.org
Over two-thirds of all FDA-approved small-molecule drugs contain at least one N-heterocycle, and a significant and growing percentage of these are fluorinated. chim.itresearchgate.net The presence of fluorine can modulate the basicity of nearby nitrogen atoms, influence molecular conformation, and introduce new non-covalent interactions, such as dipole-dipole and charge-dipole forces, which can be crucial for potent and selective drug action. chim.itfrontiersin.org This has led to the successful development of numerous blockbuster drugs, including the antidepressant fluoxetine (B1211875) and the antibiotic linezolid. tandfonline.com The combination of a heterocyclic core with fluorine substitution is a powerful approach for generating novel therapeutic candidates with improved pharmacological profiles. tandfonline.comacs.org
| Property | Influence of Fluorine Substitution |
| Metabolic Stability | Enhanced due to the strength of the C-F bond. tandfonline.com |
| Bioavailability | Can be improved by altering lipophilicity and membrane permeability. tandfonline.com |
| Binding Affinity | Can be increased through new polar interactions. frontiersin.org |
| pKa | Modulates the acidity/basicity of nearby functional groups. tandfonline.com |
Scope and Research Trajectories Pertaining to 5 4 Fluorophenyl Nicotinonitrile
Retrosynthetic Strategies for the this compound Core
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. youtube.comyoutube.com This process involves breaking bonds and converting functional groups to identify potential synthetic pathways. youtube.comyoutube.comyoutube.com For this compound, a primary disconnection can be made at the carbon-carbon bond between the pyridine ring and the fluorophenyl group. This suggests a cross-coupling reaction, such as the Suzuki coupling, as a key final step. youtube.comyoutube.com Further deconstruction of the nicotinonitrile core can involve disconnections that lead to acyclic precursors, hinting at cyclization or condensation reactions for the formation of the pyridine ring. youtube.comyoutube.com
A logical retrosynthetic approach would involve the following key disconnections:
C-C Bond Disconnection: The bond between the pyridine C5 and the fluorophenyl group can be disconnected, leading to a 5-halonicotinonitrile derivative and a (4-fluorophenyl)boronic acid or a similar organometallic reagent. This points towards a palladium-catalyzed cross-coupling reaction.
Pyridine Ring Disconnection: The pyridine ring itself can be deconstructed into simpler acyclic components. This often involves envisioning a condensation reaction between an α,β-unsaturated carbonyl compound (or its equivalent) and an active methylene (B1212753) compound like malononitrile (B47326), in the presence of an ammonia (B1221849) source.
Multi-Component Reaction Approaches for Nicotinonitrile Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. dntb.gov.uanih.govtechniques-ingenieur.fr Several MCR strategies have been successfully employed for the synthesis of nicotinonitrile derivatives.
Condensation Reactions Involving Malononitrile and Related Active Methylene Compounds
Malononitrile is a versatile building block in organic synthesis, frequently used for the construction of heterocyclic compounds. wikipedia.orgnih.gov Its acidic methylene protons readily participate in condensation reactions. A common strategy for synthesizing nicotinonitriles involves the reaction of an α,β-unsaturated ketone or aldehyde with malononitrile in the presence of a base and an ammonia source. nih.gov The Knoevenagel condensation of an aldehyde or ketone with malononitrile is a key step in many of these syntheses. nih.gov
The general mechanism involves the Michael addition of the malononitrile anion to the α,β-unsaturated system, followed by cyclization and subsequent aromatization to yield the substituted nicotinonitrile. The use of ultrasound has been shown to enhance the efficiency of these reactions. nih.gov
One-Pot Synthetic Procedures for Nicotinonitrile Derivatives
One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency and reduced waste. chem-soc.simiami.edu Several one-pot procedures for the synthesis of nicotinonitrile derivatives have been reported. chem-soc.sirawdatalibrary.netorganic-chemistry.org These methods often involve the in-situ generation of the necessary intermediates. For instance, a one-pot synthesis can involve the reaction of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt, leading directly to the desired nicotinonitrile product. chem-soc.si Another approach utilizes a modified Zincke reaction in a three-component one-pot synthesis. rawdatalibrary.net
A powerful one-pot method for the reductive alkylation of malononitrile with aromatic aldehydes has been developed, which proceeds via a Knoevenagel condensation followed by a sodium borohydride (B1222165) reduction. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Aldehyde, Malononitrile | Water, Ethanol (B145695) | Monosubstituted malononitrile | organic-chemistry.org |
| Pyridine, Malononitrile, α-iodonicotinonitrile derivatives | Modified Zincke reaction conditions | Azamerocyanines | rawdatalibrary.net |
| 2-Acetylnaphthalene, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate (B1210297) | Ethanol, Reflux | Nicotinonitrile derivatives | chem-soc.si |
Cyclization Reactions Utilizing Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of various heterocyclic compounds. nih.govnih.gov The reaction of chalcones with malononitrile in the presence of a suitable base and ammonia source can lead to the formation of substituted nicotinonitriles. The reaction proceeds through a Michael addition of the malononitrile anion to the chalcone, followed by intramolecular cyclization and oxidation or aromatization.
Targeted Synthesis of Substituted Nicotinonitrile Scaffolds
Cross-Coupling Methodologies for Aryl Group Introduction (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. mdpi.comnih.gov It has proven to be an effective strategy for introducing aryl groups at the 5-position of the nicotinonitrile ring system. researchgate.net This reaction typically involves the palladium-catalyzed coupling of a 5-halonicotinonitrile (e.g., 5-bromonicotinonitrile) with an arylboronic acid, such as (4-fluorophenyl)boronic acid, in the presence of a base. nih.govresearchgate.net
The use of nickel catalysts in Suzuki-Miyaura couplings has also gained attention as a more cost-effective and reactive alternative to palladium in certain applications. nih.gov These reactions can often be carried out in environmentally friendly "green" solvents. nih.gov One-pot sequential Suzuki couplings have also been developed for the synthesis of multi-substituted aryl compounds. mdpi.com
| Reactants | Catalyst | Product | Reference |
| Aryl halide, Arylboronic acid | NiCl2(PCy3)2 | Biaryl product | nih.gov |
| 5-Bromo-7-methoxycarbonyl-8-benzyloxyquinaldine, Potassium organotrifluoroborates | Palladium catalyst | 5-Aryl- and 5-heteroaryl-7-carboxyl-8-hydroxyquinaldines | researchgate.net |
| Dihalo-precursor, Arylboronic acids | Palladium catalyst | Trisubstituted s-triazines | mdpi.com |
Utilization of Halogenated Nicotinonitrile Intermediates
A common and effective strategy for the synthesis of 5-aryl-nicotinonitriles involves the cross-coupling of a halogenated nicotinonitrile with an appropriate aryl partner. 5-Bromonicotinates are frequently used as starting materials due to their accessibility from nicotinic acid. lookchem.com For instance, methyl 5-bromonicotinate can be prepared from nicotinic acid via bromination of nicotinoyl chloride hydrochloride followed by esterification. lookchem.com
The subsequent coupling reaction introduces the aryl group at the 5-position of the pyridine ring. While various coupling methods exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven to be particularly effective. In a Suzuki coupling, a boronic acid derivative of the aryl group is reacted with the halogenated nicotinonitrile in the presence of a palladium catalyst and a base.
For the synthesis of this compound, this would involve the coupling of a 5-halonicotinonitrile with 4-fluorophenylboronic acid. The choice of catalyst and reaction conditions is crucial for achieving high yields. For example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(tri-o-tolylphosphine)palladium(0) (B1311409) [Pd(P(o-tol)₂)₂] are commonly employed catalysts. lookchem.com The reaction is typically carried out in a solvent mixture such as benzene (B151609) and aqueous sodium carbonate, or in dimethylformamide (DMF) with an organic base like triethylamine (B128534). lookchem.com
Another approach involves the reaction of 3-bromopyridine (B30812) with cuprous cyanide to produce nicotinonitrile. orgsyn.org This nicotinonitrile can then potentially be functionalized at the 5-position. Additionally, chloro-substituted nicotinonitriles can be prepared from the corresponding pyridinone precursors by reaction with phosphorus oxychloride. chem-soc.si These halogenated intermediates serve as versatile handles for introducing the desired aryl group.
Derivatization from Pyridinethione Precursors
Pyridinethione derivatives serve as versatile synthons for the preparation of various substituted nicotinonitriles. The synthesis often begins with the preparation of pyridine-2(1H)-thione derivatives. For example, reacting a 3-aryl-2-cyano-prop-2-enethioamide with N-(4-fluorophenyl)-3-oxobutanamide in the presence of a catalytic amount of piperidine (B6355638) in refluxing ethanol can yield the corresponding pyridine-2(1H)-thione. acs.org
These pyridinethione intermediates can then undergo further reactions to introduce the desired substituents. For instance, S-alkylation of pyridinethiones can be achieved by reacting them with halogenated compounds in the presence of a base like potassium hydroxide (B78521) (KOH) or triethylamine (TEA). acs.org
Furthermore, cyclization reactions of appropriately substituted pyridinethione derivatives can lead to the formation of fused heterocyclic systems, such as thieno[2,3-b]pyridines. acs.orgnih.gov For example, refluxing 2-thioxopyridine-3-carbonitriles with 2-chloro-N-arylacetamides in ethanol with a catalytic amount of triethylamine (Et₃N) yields 2-(N-aryl)-carboxamidomethylthiopyridine derivatives. acs.orgnih.gov These can then be cyclized in the presence of sodium ethoxide to form thieno[2,3-b]pyridine-2,5-dicarboxamides. acs.orgnih.gov While not a direct synthesis of this compound, these methods demonstrate the utility of pyridinethione precursors in building complex nicotinonitrile-based structures.
Catalytic Systems and Optimized Reaction Conditions in Nicotinonitrile Synthesis
The efficiency and success of nicotinonitrile synthesis are highly dependent on the choice of catalytic systems and the optimization of reaction conditions. This includes the selection of appropriate bases, solvents, and activation methods.
Role of Basic Catalysts and Organic Bases
Basic catalysts and organic bases play a pivotal role in numerous synthetic routes towards nicotinonitriles and their derivatives. They are crucial for promoting various reaction types, including condensation, cyclization, and cross-coupling reactions.
In the synthesis of pyridinethione precursors, organic bases like piperidine are used to catalyze the initial condensation reaction. acs.org For subsequent S-alkylation and cyclization reactions of pyridinethiones, both inorganic bases like potassium hydroxide (KOH) and organic bases such as triethylamine (Et₃N) and sodium ethoxide are employed. acs.orgnih.gov For instance, sodium ethoxide is effective in promoting the intramolecular cyclization of S-alkylated pyridinethiones to form thieno[2,3-b]pyridine (B153569) derivatives. acs.orgnih.gov
In the context of palladium-catalyzed cross-coupling reactions for the synthesis of 5-aryl-nicotinonitriles, bases are essential for the transmetalation step. Both inorganic bases like sodium carbonate and organic bases such as triethylamine are commonly used. lookchem.com The choice of base can significantly impact the reaction yield and selectivity.
Furthermore, in multicomponent reactions for the synthesis of complex nicotinonitrile derivatives, bases like ammonium acetate are often used as both a reactant and a catalyst. chem-soc.si The use of pyridine as a solvent and base is also reported in certain acylation reactions of nicotinonitrile derivatives. researchgate.net
The following table summarizes the use of various basic catalysts in the synthesis of nicotinonitrile derivatives:
| Catalyst/Base | Reaction Type | Substrate(s) | Product Type | Reference(s) |
| Piperidine | Condensation | 3-Aryl-2-cyano-prop-2-enethioamide, N-(4-fluorophenyl)-3-oxobutanamide | Pyridine-2(1H)-thione | acs.org |
| Triethylamine (Et₃N) | S-alkylation | Pyridinethione, 2-chloro-N-arylacetamide | 2-(N-aryl)-carboxamidomethylthiopyridine | acs.orgnih.gov |
| Sodium Ethoxide | Cyclization | 2-(N-aryl)-carboxamidomethylthiopyridine | Thieno[2,3-b]pyridine | acs.orgnih.gov |
| Potassium Hydroxide (KOH) | S-alkylation | Pyridinethione, Halogenated compounds | S-alkylated pyridines | acs.org |
| Sodium Carbonate | Suzuki Coupling | 5-Bromonicotinate, Arylboronic acid | 5-Aryl-nicotinate | lookchem.com |
| Triethylamine (Et₃N) | Suzuki Coupling | 5-Bromonicotinate, Arylboronic acid | 5-Aryl-nicotinate | lookchem.com |
| Ammonium Acetate | Multicomponent Reaction | Enone, Ethyl cyanoacetate | Nicotinonitrile derivative | chem-soc.si |
| Pyridine | Acylation | Hydroxynicotinonitrile, Aroyl chloride | Acyloxynicotinonitrile | researchgate.net |
Solvent Selection and Its Impact on Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of nicotinonitriles, influencing reaction rates, yields, and in some cases, product selectivity. The ideal solvent should effectively dissolve the reactants and catalysts, be stable under the reaction conditions, and facilitate the desired chemical transformation.
In the synthesis of pyridinethione derivatives, absolute ethanol is commonly used as the solvent. acs.org It provides a suitable medium for the condensation and subsequent refluxing steps. For the S-alkylation and cyclization of pyridinethiones, ethanol is also a common choice. acs.orgnih.gov
For palladium-catalyzed cross-coupling reactions, a variety of solvents can be employed. A mixture of benzene and aqueous sodium carbonate is one reported system for Suzuki couplings. lookchem.com Alternatively, polar aprotic solvents like dimethylformamide (DMF) are also effective, often in combination with an organic base like triethylamine. lookchem.com The selection between these solvent systems can depend on the specific substrates and the desired reaction temperature.
In some procedures, pyridine itself serves as the solvent, particularly in reactions where it also acts as a base, such as in the acylation of hydroxyl groups on the nicotinonitrile scaffold. researchgate.net The use of ether is mentioned for the workup and purification of nicotinonitrile, where it is used to extract the product. orgsyn.org
Environmentally benign or "green" solvents are also gaining attention in chemical synthesis. utoronto.ca While not specifically detailed for this compound synthesis in the provided context, the general principles of green chemistry encourage the use of solvents like ethanol and water when possible. utoronto.canih.gov
The following table highlights the solvents used in various synthetic steps for nicotinonitrile derivatives:
| Solvent | Reaction Type | Reactants | Product | Reference(s) |
| Ethanol | Condensation, S-alkylation, Cyclization | Pyridinethione precursors and reagents | Pyridinethione and thienopyridine derivatives | acs.orgnih.gov |
| Benzene/Water | Suzuki Coupling | 5-Bromonicotinate, Arylboronic acid | 5-Aryl-nicotinate | lookchem.com |
| Dimethylformamide (DMF) | Suzuki Coupling | 5-Bromonicotinate, Arylboronic acid | 5-Aryl-nicotinate | lookchem.com |
| Pyridine | Acylation | Hydroxynicotinonitrile, Aroyl chloride | Acyloxynicotinonitrile | researchgate.net |
| Ether | Extraction/Purification | Crude nicotinonitrile | Purified nicotinonitrile | orgsyn.org |
Thermal and Non-Conventional Activation Methods (e.g., Microwave Irradiation)
Activation methods, including conventional heating (thermal activation) and non-conventional techniques like microwave irradiation, play a significant role in driving the synthesis of nicotinonitriles and their derivatives.
Thermal Activation:
Conventional heating, typically through refluxing, is a widely used method. The synthesis of pyridine-2(1H)-thione derivatives, for example, involves heating the reaction mixture under reflux in ethanol for several hours. acs.org Similarly, the S-alkylation of pyridinethiones is also carried out under reflux conditions. acs.org The preparation of nicotinonitrile from nicotinamide (B372718) and phosphorus pentoxide involves vigorous heating with a free flame. orgsyn.org
Microwave Irradiation:
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a nicotinonitrile core.
For instance, microwave irradiation can facilitate one-pot multicomponent reactions to produce complex heterocyclic systems. nih.gov In the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, microwave heating at 140 °C in toluene (B28343) was found to be the optimal condition. mdpi.com Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines from formamidines and trimethyl orthoformate is achieved under microwave irradiation at 180 °C. nih.gov
The advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to the acceleration of reaction rates and the circumvention of side reactions that may occur under prolonged thermal conditions. nih.gov
The following table compares thermal and microwave activation methods in the context of synthesizing related heterocyclic structures:
| Activation Method | Reaction Type | Reaction Time | Temperature | Key Advantages | Reference(s) |
| Thermal (Reflux) | Condensation/Cyclization | 5-8 hours | Reflux | Standard, well-established method | acs.org |
| Thermal (Vigorous Heating) | Dehydration | 15-20 minutes | High (free flame) | Rapid reaction for specific transformation | orgsyn.org |
| Microwave Irradiation | Multicomponent Reaction | 9-10 minutes | Not specified | Shorter reaction time, higher yield | nih.gov |
| Microwave Irradiation | Tandem Reaction | Not specified | 140 °C | Optimal for specific tandem reaction | mdpi.com |
| Microwave Irradiation | Cyclization | 30 minutes | 180 °C | Simple, fast, relies on accessible reagents | nih.gov |
Advancements in Scalable Synthetic Approaches (e.g., Continuous Flow Synthesis)
While traditional batch synthesis methods are well-established for the laboratory-scale preparation of nicotinonitrile derivatives, there is a growing interest in developing more efficient and scalable synthetic approaches, such as continuous flow synthesis. This is driven by the need for safer, more reproducible, and higher-throughput manufacturing processes in the pharmaceutical and chemical industries.
Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where they mix and react. This technology offers several advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety due to the small reaction volumes at any given time.
Although specific examples of continuous flow synthesis for this compound were not found in the provided search results, the principles of flow chemistry are applicable to many of the reaction types involved in its synthesis. For example, palladium-catalyzed cross-coupling reactions, which are central to the formation of the 5-aryl bond, have been successfully translated to flow systems. The ability to precisely control temperature and rapidly screen reaction conditions in a flow reactor could lead to optimized yields and reduced reaction times for such couplings.
The development of scalable synthetic approaches is crucial for the industrial production of important chemical entities. While the provided information does not detail a specific continuous flow process for this compound, the broader advancements in this field suggest that such methods could be a viable and advantageous alternative to traditional batch synthesis for this class of compounds. The principles of green chemistry also advocate for the adoption of such technologies to minimize environmental impact. utoronto.ca
Nucleophilic Substitution Reactions on the Nicotinonitrile Pyridine Ring
The pyridine ring of this compound is susceptible to nucleophilic substitution reactions, a characteristic enhanced by the electronic properties of its substituents. While direct displacement of groups on the pyridine ring is a common strategy in pyridine chemistry, the reactivity of this specific nicotinonitrile derivative allows for functionalization at various positions. For instance, the presence of a good leaving group, such as a halogen, at a position ortho or para to the electron-withdrawing nitrile group would render the ring highly susceptible to nucleophilic attack.
Kinetic studies on the reactions of substituted pyridines with nucleophiles have shown that the reaction rates are significantly influenced by the nature of the solvent and the basicity of the nucleophile. nih.gov Polar aprotic solvents are known to enhance the rates of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity. knowledgebin.org This principle is applicable to the functionalization of the this compound core, where various nucleophiles can be introduced onto the pyridine ring under appropriate conditions.
Ring Annulation and Fused Heterocyclic System Formation
Ring annulation, the process of fusing a new ring onto an existing molecular framework, is a powerful strategy in synthetic organic chemistry for building complex polycyclic systems. scripps.eduwikipedia.org this compound and its derivatives are excellent substrates for such transformations, leading to the formation of a variety of fused heterocyclic systems.
The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities, can be achieved through the cyclization of appropriately substituted nicotinonitrile precursors. nih.govnih.gov A common synthetic route involves the reaction of a 2-halo-5-(4-fluorophenyl)nicotinonitrile derivative with hydrazine (B178648) or its derivatives. The initial nucleophilic substitution of the halogen by hydrazine is followed by an intramolecular cyclization of the resulting hydrazinyl intermediate onto the nitrile group, affording the pyrazolo[3,4-b]pyridine core.
For example, the important intermediate for the synthesis of the drug Riociguat, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, is synthesized from a related pyrazolo[3,4-b]pyridine derivative. google.com The general synthesis often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net In the context of this compound, a strategy could involve the initial conversion of the nitrile to an amino group, followed by reaction with a suitable 1,3-dielectrophile to construct the pyrazole (B372694) ring. Alternatively, a precursor like 2-chloro-5-(4-fluorophenyl)nicotinonitrile can react with hydrazine to form a 3-amino-5-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine.
Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Material Class | Reagent | Resulting Fused Ring |
|---|---|---|
| 5-Aminopyrazoles | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazoles | 1,3-Diketones | Pyrazolo[3,4-b]pyridine |
| 3-Aminopyridines | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine |
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, can be synthesized from nicotinonitrile derivatives through various cyclization strategies. The construction of the second pyridine ring onto the existing pyridine framework of this compound can be achieved through reactions that form two new carbon-carbon or carbon-nitrogen bonds.
One established method for naphthyridine synthesis is the Skraup reaction, which involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. nih.gov To apply this to this compound, the nitrile group would first need to be converted to an amino group. Another approach involves the condensation of an aminopyridine with a β-ketoester or a malonic ester derivative, followed by cyclization. Furthermore, functionalization at the C-4 position of the 1,5-naphthyridine (B1222797) ring system can be achieved through deprotometalation-amination reactions or via nucleophilic substitution of a suitable leaving group. nih.gov
The synthesis of pyrano[2,3-b]pyridines, which are fused systems of pyran and pyridine rings, can be accomplished from nicotinonitrile precursors. These syntheses often involve the construction of the pyran ring onto the pyridine moiety. A common strategy is the reaction of a 2-hydroxynicotinonitrile (B16790) derivative with an α,β-unsaturated carbonyl compound.
For instance, a multi-component reaction involving an aldehyde, malononitrile, and a suitable pyrazolone (B3327878) derivative can lead to the formation of pyrano[2,3-c]pyrazoles. nih.gov A similar strategy could be envisioned for pyrano[2,3-b]pyridines starting from a derivative of this compound. The synthesis of related pyrano[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and barbituric acid. researchgate.netnih.gov This highlights the utility of activated nitriles in the construction of fused pyran rings.
Thienopyridines are an important class of heterocyclic compounds, with some derivatives exhibiting significant biological activity. nih.gov The synthesis of thienopyridines can be approached by constructing the thiophene (B33073) ring onto a pre-existing pyridine core. abertay.ac.uk For this compound, this would involve reactions that introduce a sulfur atom and form the five-membered thiophene ring.
A common method is the Gewald reaction, where a ketone or aldehyde reacts with a cyano-containing active methylene compound and elemental sulfur in the presence of a base. To utilize this compound in a Gewald-type synthesis, it would need to possess an activated methylene group adjacent to the nitrile. Alternatively, a 2-mercaptonicotinonitrile (B1308631) derivative can be reacted with an α-haloketone or α-haloester, followed by intramolecular cyclization to afford the thienopyridine system. acs.org
Table 2: General Strategies for Fused Heterocycle Synthesis
| Target Fused System | Key Precursor Type | Common Reaction Type |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Aminopyridine or Hydrazinylpyridine | Cyclocondensation |
| Naphthyridine | Aminopyridine | Skraup Reaction, Friedländer Annulation |
| Pyrano[2,3-b]pyridine | Hydroxypyridine or Aminopyridine | Michael Addition followed by Cyclization |
| Thienopyridine | Mercaptopyridine or Activated Methylene Pyridine | Gewald Reaction, Fiesselmann Thiophene Synthesis |
Functional Group Interconversions of the Nitrile Moiety
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold. vanderbilt.edu These interconversions are crucial for introducing new functionalities and for preparing precursors for further reactions, including ring annulations.
One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This can be achieved under acidic or basic conditions. The resulting carboxylic acid can then participate in a range of reactions, such as esterification or amide bond formation.
Reduction of the nitrile group provides access to primary amines. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. The resulting aminomethyl group can act as a nucleophile or be further functionalized.
The nitrile group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at this position.
Table 3: Key Functional Group Interconversions of the Nitrile Group
| Reagent(s) | Resulting Functional Group |
|---|---|
| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Amide |
| LiAlH₄ or H₂, Catalyst | Primary Amine (Aminomethyl) |
| RMgX or RLi, then H₃O⁺ | Ketone |
Radical Reaction Pathways in Nicotinonitrile Chemistry
While research specifically detailing the radical reaction pathways of this compound is not extensively documented in publicly available literature, the broader field of nicotinonitrile and pyridine chemistry offers significant insights into potential transformations. The nitrile and pyridine functionalities present in the molecule are known to participate in a variety of radical-mediated reactions. These reactions are crucial for the synthesis of complex heterocyclic structures and for the late-stage functionalization of molecules in medicinal and materials chemistry. Radical reactions often proceed under mild conditions and exhibit high functional group tolerance, making them a powerful tool in organic synthesis. ethernet.edu.et
The generation of radical species can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or electrochemical means. ethernet.edu.etwikipedia.org Once formed, these radicals can undergo intramolecular cyclization, addition to multiple bonds, or coupling reactions. wikipedia.orgnih.gov
A key area of radical chemistry relevant to nicotinonitrile derivatives involves the use of the nitrile group as a radical acceptor. wikipedia.org For instance, radical cyclization reactions where a radical attacks the carbon atom of a nitrile are well-established. wikipedia.org This type of reaction could be envisioned for derivatives of this compound bearing a suitably positioned radical precursor, leading to the formation of fused heterocyclic systems.
Furthermore, the pyridine ring itself can be subject to radical functionalization. Radical couplings involving cyanopyridine radical anions have proven to be a valuable method for modifying pyridines. nih.gov Although the installation of the cyano group can be challenging, pyridylphosphonium salts have emerged as effective alternatives for facilitating radical-radical coupling reactions, expanding the scope to more complex pyridine substrates. nih.gov This suggests that the nicotinonitrile core of this compound could potentially undergo radical alkylation or amination through photoredox catalysis. nih.gov
Cascade radical cyclizations represent another sophisticated approach for constructing complex molecular architectures from simpler precursors. rsc.org These reactions, known for their atom and step economy, could potentially be applied to synthesize intricate carbo- and heterocycles starting from derivatives of this compound. rsc.org Research into radical cascade reactions using isonitriles as radical acceptors has demonstrated the construction of various nitrogen-containing heterocycles, such as phenanthridines, indoles, and quinolines. rsc.orgrsc.org While not directly involving a nitrile, this highlights the versatility of radical additions in the synthesis of nitrogenous heterocycles.
The following table summarizes potential radical reaction pathways applicable to the nicotinonitrile scaffold, based on existing literature for related compounds.
| Reaction Type | Radical Precursor/Initiator | Potential Product Type | Reference |
| Intramolecular Radical Cyclization | Alkyl or aryl halide with a radical initiator (e.g., AIBN, Bu3SnH) | Fused polycyclic heterocycles | wikipedia.org |
| Radical Addition to Nitrile | Carbon-centered radicals | Functionalized dihydropyridines | wikipedia.org |
| Photoredox-Mediated Alkylation | Alkyl halides with a photocatalyst | 6-Alkylated nicotinonitriles | nih.gov |
| Photoredox-Mediated Amination | Amines with a photocatalyst | 6-Aminated nicotinonitriles | nih.gov |
| Cascade Radical Cyclization | Unsaturated precursors with a radical initiator | Complex fused carbo- and heterocycles | rsc.org |
Table 1: Potential Radical Reaction Pathways for Nicotinonitrile Derivatives
It is important to note that the specific outcomes of these reactions when applied to this compound would depend on the precise reaction conditions, the nature of the substituents, and the method of radical generation. Future research in this area would be valuable for unlocking new synthetic routes to novel derivatives with potentially interesting biological or material properties.
Design and Rational Modification of 5 4 Fluorophenyl Nicotinonitrile Architectures
Strategic Placement of Substituents on the Nicotinonitrile Pyridine (B92270) Ring
The electronic properties and biological activity of the 5-(4-Fluorophenyl)nicotinonitrile core can be finely tuned by the strategic placement of various substituents on the pyridine ring. The C2, C4, and C6 positions are primary targets for modification, allowing for the introduction of a wide array of functional groups through established synthetic routes.
One common strategy involves the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) to yield a 2-amino-substituted nicotinonitrile. For instance, the reaction of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with malononitrile produces 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile nih.gov. This 2-amino group serves as a versatile handle for further transformations. It can be converted into an oxo group (forming a pyridinone) or replaced with a halogen, such as chlorine, by treatment with phosphorous oxychloride nih.govchem-soc.si. These modifications significantly alter the hydrogen-bonding capacity and electronic distribution of the ring.
Table 1: Strategic Substitutions on the Nicotinonitrile Pyridine Ring
| Position | Substituent Type | Synthetic Method | Potential Effect |
|---|---|---|---|
| C2 | Amino (-NH₂) | Cyclocondensation of chalcone, malononitrile, and ammonium acetate nih.gov | Introduces H-bond donor capabilities; serves as a precursor for further functionalization. |
| C2 | Oxo (=O) | Hydrolysis of 2-amino or 2-chloro derivative | Creates a pyridinone structure; introduces H-bond acceptor/donor site. |
| C2 | Chloro (-Cl) | Treatment of 2-oxo derivative with POCl₃ nih.govchem-soc.si | Acts as a leaving group for SNAr reactions; modifies electronic properties. |
Incorporation of Diverse Heterocyclic and Carbocyclic Moieties
Incorporating additional cyclic systems onto the this compound scaffold is a key strategy for exploring new chemical space and modulating physicochemical properties. Both carbocyclic and heterocyclic moieties can be appended to or fused with the core structure.
Pyrazole (B372694) and Naphthalene (B1677914): Multicomponent reactions (MCRs) are particularly effective for building complex structures in a single step. For example, a nicotinonitrile derivative bearing both a pyrazole and a naphthalene moiety has been synthesized by reacting 1-acetylnaphthalene, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, ethyl 2-cyanoacetate, and ammonium acetate nih.gov. This approach allows for the direct installation of a C4-pyrazolyl and a C6-naphthalenyl group onto the pyridine ring. Pyrazolyl nicotinonitriles can also be synthesized through other routes, highlighting the pyrazole ring as a significant substituent in medicinal chemistry researchgate.netmdpi.comnih.gov.
Thiophene (B33073): Thiophene rings can be fused to the pyridine core to create thienopyridine systems. A 2-amino-substituted nicotinonitrile can be used as a precursor to prepare a thieno[2,3-b]pyridine (B153569) derivative, a scaffold known for various biological activities chem-soc.si. The synthesis often involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent in what is known as the Paal-Knorr thiophene synthesis nih.govwikipedia.org. Alternatively, the Gewald reaction, which condenses a ketone with an activated nitrile in the presence of elemental sulfur, is a common route to 2-aminothiophenes that can be further elaborated nih.gov.
Furan: The synthesis of furan-containing derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which uses a 1,4-diketone and acidic conditions for a cyclization-dehydration reaction pharmaguideline.comorganic-chemistry.org. Furan moieties can be introduced as substituents, for instance, by coupling a furan-containing building block to the nicotinonitrile core nih.govijsrst.com.
Morpholine (B109124): The morpholine moiety is often introduced via nucleophilic substitution. For example, a suitably activated pyridine ring (e.g., containing a leaving group like chlorine) can react with morpholine to form an N-substituted derivative e3s-conferences.orgresearchgate.net. The synthesis of pyrazolyl nicotinonitriles can also be adapted to incorporate a morpholine group through a Mannich reaction researchgate.net.
Table 2: Incorporation of Cyclic Moieties with the Nicotinonitrile Scaffold
| Moiety | Type | Synthetic Strategy | Example Attachment Point |
|---|---|---|---|
| Naphthalene | Carbocyclic | Multicomponent reaction nih.gov | C6-position of pyridine ring |
| Pyrazole | Heterocyclic | Multicomponent reaction; Cyclocondensation of hydrazines with 1,3-dicarbonyls nih.govmdpi.comyoutube.com | C4-position of pyridine ring |
| Thiophene | Heterocyclic | Fusion to pyridine ring (e.g., Gewald or Paal-Knorr synthesis) chem-soc.sinih.gov | Fused at C2-C3 positions |
| Furan | Heterocyclic | Paal-Knorr synthesis; Coupling of furan-containing precursors pharmaguideline.comorganic-chemistry.orgnih.gov | As a substituent on the pyridine ring |
Stereoselective Synthetic Approaches to Chiral Nicotinonitrile Derivatives
The parent this compound molecule is achiral. Stereoselectivity becomes a critical consideration when introducing chirality, typically through the creation of stereogenic centers on substituents attached to the pyridine ring. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of these new chiral centers.
Catalytic Asymmetric Synthesis: One powerful approach is the enantioselective functionalization of a substituent already present on the ring. For example, a general method for creating chiral pyridines involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents nih.gov. This method allows for the introduction of a variety of chiral alkyl chains onto a pyridine core with excellent enantioselectivity nih.gov. Applying this logic, an alkenyl substituent on the this compound ring could be targeted to generate a chiral side chain.
Chiral Auxiliaries: Another established strategy involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This auxiliary group directs the stereochemical course of a reaction and is subsequently removed. For instance, Comins has developed a chiral acylating group that, when attached to the pyridine nitrogen, directs highly diastereoselective 1,2-additions of nucleophiles to the ring scripps.edu. This method could be adapted to introduce a chiral substituent at the C2 or C6 position of the nicotinonitrile ring. The chiral auxiliary biases the approach of the nucleophile to one face of the pyridinium (B92312) salt, leading to a product with high diastereomeric excess scripps.edu. After the addition, the auxiliary can be cleaved, yielding an enantiomerically enriched chiral pyridine derivative.
Table 3: Strategies for Stereoselective Synthesis of Chiral Nicotinonitrile Derivatives
| Approach | Description | Key Features | Potential Application |
|---|---|---|---|
| Enantioselective Catalysis | A chiral catalyst (e.g., Copper-diphosphine complex) controls the stereochemical outcome of a reaction on a substituent. nih.gov | High enantioselectivity (ee); catalytic amounts of chiral material needed. | Asymmetric alkylation of an alkenyl group attached to the pyridine ring. |
Spectroscopic and Structural Characterization Methodologies for 5 4 Fluorophenyl Nicotinonitrile Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-(4-Fluorophenyl)nicotinonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR: In the ¹H NMR spectrum of nicotinonitrile derivatives, the protons on the pyridine (B92270) and phenyl rings exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the pyridine ring typically appear as distinct signals, with their positions influenced by the electron-withdrawing nitrile group and the fluorophenyl substituent. Aromatic protons generally resonate in the downfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals include those for the carbon atoms in the pyridine and fluorophenyl rings, as well as the distinct signal for the nitrile carbon, which typically appears around 115-118 ppm. mdpi.com The carbon atoms bonded to the fluorine atom will show characteristic coupling (C-F coupling), which is a valuable diagnostic tool.
Interactive Data Table: Representative NMR Data for Nicotinonitrile Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |
| ¹³C (Aromatic) | 120 - 160 | Specific shifts depend on the substitution pattern. |
| ¹³C (Nitrile) | 115 - 118 | Characteristic sharp signal. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp and intense peak in the region of 2200-2280 cm⁻¹. wpmucdn.comspectroscopyonline.com The presence of the aromatic rings (both the pyridine and the fluorophenyl) is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-F bond stretch of the fluorophenyl group will also give rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ range. wpmucdn.com
Interactive Data Table: Characteristic IR Absorption Peaks
| Functional Group | Bond Vibration | Position (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | 2200 - 2280 | Strong, Sharp wpmucdn.comspectroscopyonline.com |
| Aromatic | C-H stretch | > 3000 | Medium libretexts.org |
| Aromatic | C=C stretch | 1400 - 1600 | Medium to Strong libretexts.org |
| Aryl Halide | C-F stretch | 1000 - 1400 | Strong wpmucdn.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For this compound (C₁₂H₇FN₂), the expected molecular weight is approximately 198.06 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aromatic compounds involve the cleavage of bonds adjacent to the stable aromatic rings. libretexts.org The loss of small neutral molecules or radicals from the molecular ion leads to the formation of fragment ions, which are detected by the instrument. Analysis of these fragments helps to piece together the structure of the original molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of conjugated systems, such as the aromatic rings and the nitrile group, allows the molecule to absorb light in the UV-Vis region.
The UV-Vis spectrum typically shows one or more absorption bands. The positions of the absorption maxima (λ_max) and their intensities are characteristic of the molecule's electronic structure. For nicotinonitrile derivatives, electronic transitions such as π → π* and n → π* transitions are expected. These transitions are influenced by the substituents on the aromatic rings. For example, a study on a related nicotinonitrile derivative, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, showed an absorption maximum at 332 nm, which was attributed to electronic transitions within the conjugated system. researchgate.netresearchgate.net
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the atoms diffract the X-rays in a specific pattern.
By analyzing this diffraction pattern, scientists can calculate the electron density distribution within the crystal and, from that, determine the exact positions of all the atoms. This provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For example, X-ray crystallography has been used to determine the crystal structures of various substituted nicotinonitrile compounds, revealing details about their molecular geometry and intermolecular interactions. researchgate.net
Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics and Electronic Transitions
Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the dynamic and electronic properties of this compound.
Time-resolved fluorescence spectroscopy , for instance, can be used to study the excited-state dynamics of the molecule, such as excited-state intramolecular proton transfer (ESIPT) in derivatives containing hydroxyl groups. researchgate.net This technique measures the decay of fluorescence over time, providing information about processes that occur on the nanosecond timescale.
Computational methods, such as Density Functional Theory (DFT) , are often used in conjunction with experimental spectroscopy. researchgate.net DFT calculations can predict spectroscopic properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. The comparison between calculated and experimental data can help to validate the proposed structure and provide a more detailed understanding of the molecule's electronic structure and properties.
Structure Activity Relationship Sar Investigations of 5 4 Fluorophenyl Nicotinonitrile Derivatives
Methodological Frameworks for SAR Elucidation Through Systematic Chemical Modifications
The elucidation of SAR for 5-(4-Fluorophenyl)nicotinonitrile derivatives involves a variety of systematic methodological frameworks. These approaches aim to correlate specific structural features with the molecule's biological activity. numberanalytics.com
Synthetic and Semisynthetic Approaches: A primary method involves the synthesis of a library of analogue compounds where specific parts of the this compound scaffold are systematically altered. rsc.org This can be achieved through techniques like diverted total synthesis, which allows for the creation of various analogues from a common intermediate. rsc.org For instance, the nicotinonitrile core is a versatile starting point for creating diverse derivatives. acs.orgresearchgate.net Modifications often target the key positions on the pyridine (B92270) ring and the attached phenyl group to explore a wide chemical space. acs.orgresearchgate.net
Computational and Spectroscopic Techniques: Modern SAR investigations are heavily supported by computational and spectroscopic methods.
Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict how structural changes will affect biological interactions. solubilityofthings.comnumberanalytics.com Molecular docking, for example, simulates the binding of a derivative to its target protein, providing insights into binding affinity and orientation. solubilityofthings.comnih.gov
Spectroscopic Analysis: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of newly synthesized derivatives. numberanalytics.com NMR, in particular, helps in determining the three-dimensional conformation of the molecule, which is critical for its interaction with biological targets. numberanalytics.com
High-Throughput Screening (HTS): This automated method allows for the rapid biological evaluation of large libraries of synthesized compounds against specific targets. solubilityofthings.com The data generated from HTS is crucial for identifying initial "hit" compounds and building a preliminary SAR understanding, which guides further optimization. nih.gov
The integration of these methodologies creates a feedback loop where computational predictions guide synthetic efforts, and the biological data from HTS and other assays refine the computational models. rsc.org
Impact of the Fluorophenyl Moiety on Modulating Molecular Interactions
The 4-fluorophenyl group is a critical component of the this compound scaffold, significantly influencing its interaction with biological targets through several mechanisms.
Enhanced Binding Affinity and Lipophilicity: The fluorine atom, despite its high electronegativity, increases the lipophilicity (hydrophobicity) of the molecule. nih.govresearchgate.net This is often referred to as "polar hydrophobicity." researchgate.net Increased lipophilicity can enhance the binding affinity of the compound for hydrophobic pockets within a biological target, such as an enzyme or receptor. researchgate.net The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, particularly at the para-position of a phenyl ring, which can improve the compound's metabolic stability. nih.gov
Hydrogen Bonding and Electrostatic Interactions: The highly electronegative fluorine atom can participate in non-covalent interactions, including hydrogen bonds and electrostatic interactions, which can stabilize the ligand-protein complex. ontosight.ai The presence of a halogen, such as fluorine, on the phenyl moiety has been shown to be critical for the inhibitory effect of some compounds, likely through electrostatic interactions with the binding site. frontiersin.org The polarized C-F bond can interact with amide or other polar groups in a protein's active site. researchgate.net
The strategic placement of the fluorine atom is crucial. Studies on various compounds have shown that a para-substituted fluorophenyl group often leads to superior biological activity compared to other functional groups at the same position. nih.gov
Influence of Ancillary Heterocyclic and Aryl Substituents on SAR Profiles
Substituents on the Nicotinonitrile Ring: The nicotinonitrile ring itself, a type of pyridine, is a key heterocyclic scaffold. acs.orgresearchgate.net Modifications at different positions of this ring can drastically alter activity. For example, in a series of 2-aminonicotinonitrile derivatives, it was found that substituents at the C-4 and C-6 positions enhanced activity, whereas substituents at the C-5 position had a detrimental effect. researchgate.net The introduction of different functional groups, such as chloro or hydrazinyl groups at the C-2 position, can serve as building blocks for further derivatization, leading to compounds with varied biological target engagement. acs.org
Influence of Other Aryl and Heterocyclic Groups: The attachment of additional aryl or heterocyclic rings can provide further points of interaction with a biological target. In one study, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the activity against a specific target. frontiersin.org However, adding substituents back onto the benzene ring could restore this activity, highlighting the importance of these ancillary groups in achieving the proper conformation and interactions for binding. frontiersin.org The type and position of the substituent are critical; for instance, adding a methyl group to the meta position or an ethyl group to the para position of a benzene ring was shown to regain inhibitory activity for certain transporters. frontiersin.org The nature of these substituents (e.g., electron-donating vs. electron-withdrawing) can significantly impact the electronic properties of the entire molecule, thereby affecting its binding characteristics. openmedicinalchemistryjournal.com
Below is a table illustrating how different substituents on related nicotinonitrile and pyrimidine (B1678525) scaffolds affect their interaction with biological targets.
| Scaffold | Substituent & Position | Observed Impact on Target Interaction | Reference |
| Nicotinonitrile | Substituents at C-4 and C-6 | Enhance autophagy-inducing activity | researchgate.net |
| Nicotinonitrile | Substituents at C-5 | Decrease autophagy-inducing activity | researchgate.net |
| 1,3,5-triazine | Removal of fluoride (B91410) from fluorophenyl moiety | Reduced inhibitory effect on ENT1 | frontiersin.org |
| 1,3,5-triazine | Change from naphthalene to benzene moiety | Abolished effect on ENT1 | frontiersin.org |
| Pyrimidine | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Nanomolar inhibitory potency against USP1/UAF1 | nih.gov |
| Indolyl Pyrimidinamine | Phenyl group at C11 | Improved kinome-wide selectivity | acs.org |
This table is generated based on data from related heterocyclic structures to illustrate the principles of SAR, as specific data for this compound was not available in the provided search results.
Correlation of Structural Features with Specific Biological Target Engagement Principles (excluding pharmacological mechanisms and therapeutic outcomes)
The specific structural features of this compound derivatives directly correlate with how they engage their biological targets at a molecular level. This engagement is governed by the principles of molecular recognition, where the ligand fits into a specific binding site on a protein.
Binding to Hydrophobic Pockets: The aryl groups of the molecule, particularly the fluorophenyl ring, are crucial for interacting with hydrophobic pockets in target proteins. The increased lipophilicity conferred by the fluorine atom enhances these hydrophobic interactions. researchgate.net The nicotinonitrile core itself can also participate in such interactions.
Formation of Key Hydrogen Bonds: The nitrogen atoms within the pyridine ring of the nicotinonitrile scaffold are key hydrogen bond acceptors. They can form critical hydrogen bonds with specific amino acid residues (like methionine) in the hinge region of a kinase's ATP binding site, a common target for such inhibitors. tandfonline.com The nitrile group (C≡N) can also act as a hydrogen bond acceptor.
Correlation of Potency with Target Engagement: A strong correlation is often observed between the potency of a compound in biochemical assays (e.g., IC50 values for enzyme inhibition) and its ability to engage the target within a cellular context. nih.govacs.org For example, in the development of USP1/UAF1 inhibitors, a strong link was found between the compounds' IC50 values for inhibiting the enzyme complex and their effects on cellular markers of target engagement. nih.gov Similarly, studies on PIKfyve inhibitors showed a direct correlation between the potency of target engagement in a cellular assay and the inhibition of a biological process. acs.org This demonstrates that the structural modifications that improve binding affinity directly translate to a more potent effect on the target.
The table below shows examples of how structural features of related heterocyclic compounds correlate with binding to their respective targets.
| Compound/Derivative Class | Key Structural Feature(s) | Principle of Target Engagement | Reference |
| Indole-aminopyrimidine derivative | Aminopyrimidine structure | Forms a hydrogen bond with Met793 in the EGFR hinge region. | tandfonline.com |
| Pyrido[2,3-d] pyridine derivative | N1 and N3 atoms of the pyridine fused ring | Form hydrogen bonds with Met793 at the hinge region. | tandfonline.com |
| N-benzyl-2-phenylpyrimidin-4-amine | Pyrimidine core and phenyl groups | Inhibition of USP1/UAF1 deubiquitinating activity through specific binding. | nih.gov |
| Indolyl pyrimidinamine | Indole and pyrimidine rings | Binds to the PIKfyve kinase domain, with selectivity influenced by substituents. | acs.org |
This table uses data from related heterocyclic inhibitors to illustrate the principles of target engagement.
Computational Chemistry and Theoretical Investigations of 5 4 Fluorophenyl Nicotinonitrile
Molecular Modeling and Ligand-Receptor Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A significant application of molecular modeling is in the field of drug discovery, particularly through ligand-receptor docking studies. These studies predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
For molecules containing the nicotinonitrile scaffold, docking studies are often employed to investigate their potential as inhibitors for various enzymes or as ligands for specific receptors. For instance, derivatives of pyrimidine-5-carbonitrile have been evaluated as potential anticancer agents by targeting receptors like the epidermal growth factor receptor (EGFR). While specific docking studies for 5-(4-fluorophenyl)nicotinonitrile were not found, the general procedure involves preparing the 3D structure of the ligand and the target receptor, defining a binding site, and then using a scoring function to rank the different binding poses.
The types of interactions that would be expected between this compound and a hypothetical receptor active site include:
Hydrogen Bonding: The nitrogen atom of the nitrile group and the pyridine (B92270) ring can act as hydrogen bond acceptors.
π-π Stacking: The pyridine and fluorophenyl rings can engage in π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The phenyl ring can form hydrophobic interactions with nonpolar residues in the binding pocket.
An illustrative representation of potential interactions and their corresponding energies, based on studies of similar compounds, is provided in the table below.
| Interaction Type | Interacting Atoms/Groups | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Pyridine-N --- H-N (receptor) | -3 to -6 |
| Hydrogen Bond | Nitrile-N --- H-O (receptor) | -2 to -5 |
| π-π Stacking | Phenyl Ring --- Aromatic Ring (receptor) | -2 to -4 |
| Hydrophobic | Fluorophenyl Group --- Alkyl Chain (receptor) | -1 to -2 |
This table is illustrative and based on general values for the specified interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.
For a molecule like this compound, DFT calculations can provide insights into its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy difference (the HOMO-LUMO gap) is related to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine and nitrile groups would be expected to be electron-rich regions, making them susceptible to electrophilic attack.
A summary of typical quantum chemical parameters for a molecule of this nature is presented in the following table.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |
These values are illustrative and based on calculations for similar aromatic nitriles.
Conformational Analysis and Intermolecular Interaction Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the pyridine and the fluorophenyl rings. This angle is determined by the balance of steric and electronic effects.
Computational methods can be used to calculate the potential energy surface as a function of this dihedral angle, identifying the most stable conformations. In many biaryl systems, a non-planar conformation is favored due to steric hindrance between the ortho-hydrogens of the two rings. For the related compound 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the dihedral angle between the pyridine and phenyl rings is reported to be significant researchgate.net.
Intermolecular interactions play a crucial role in determining the crystal packing of a molecule. In the solid state, molecules of this compound would be expected to interact through a combination of weak non-covalent forces. These can include:
C-H···N interactions: The hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the nitrogen atoms of the pyridine and nitrile groups of neighboring molecules.
C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor.
π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
Studies on N-(chlorophenyl)pyridinecarboxamides have highlighted the importance of N–H···N(pyridine) interactions in their crystal structures acs.org. Similarly, in the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, molecules are linked by N—H···N hydrogen bonds and π–π interactions researchgate.net.
| Interaction Type | Potential Interacting Groups | Expected Distance (Å) |
| C-H···N | Aromatic C-H and Pyridine/Nitrile N | 2.2 - 2.8 |
| C-H···F | Aromatic C-H and Fluorine | 2.3 - 2.9 |
| π-π Stacking | Phenyl-Pyridine Rings | 3.3 - 3.8 |
This table presents expected intermolecular contact distances based on typical van der Waals radii and observed interactions in similar crystal structures.
Elucidation of Reaction Mechanisms Through Computational Approaches
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to observe experimentally. For the synthesis of this compound, a common synthetic route would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pyridine derivative and a fluorophenylboronic acid.
The mechanism of the Suzuki-Miyaura coupling has been extensively studied using computational methods, particularly DFT rsc.orglibretexts.orgrsc.org. The catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridine halide, leading to a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically involving a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Computational studies can model the energy profile of this entire catalytic cycle, identifying the rate-determining step and providing insights into the role of the ligands, solvent, and base. While a specific computational study on the synthesis of this compound was not identified, the general principles derived from studies of similar Suzuki-Miyaura reactions would be applicable. These studies help in optimizing reaction conditions to improve yields and selectivity.
Emerging Research Frontiers and Advanced Applications of Nicotinonitrile Scaffolds
Development of Chemical Probes for Biological Target Identification and Validation Research
The development of chemical probes is a critical step in understanding the biological functions of proteins and other macromolecules, and in the validation of new drug targets. nih.gov Small molecules like 5-(4-Fluorophenyl)nicotinonitrile, with their potential for specific biological interactions, represent a promising starting point for the design of such probes.
Conceptual Basis and Design Principles of Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. nih.gov The design of an effective chemical probe based on a nicotinonitrile scaffold, such as this compound, would be guided by several key principles:
Potency and Selectivity: The probe must bind to its intended target with high affinity and selectivity over other related proteins to ensure that any observed biological effect is due to the modulation of the target of interest. nih.gov
Cellular Permeability: To be effective in a cellular context, the probe must be able to cross the cell membrane to reach its intracellular target.
Target Engagement: It is crucial to demonstrate that the probe physically interacts with its target within the cell. This can be achieved through various biophysical and biochemical assays. nih.gov
Functional Modulation: The probe should elicit a measurable functional response upon binding to its target, such as inhibition or activation.
Inclusion of a Linker or Reporter Group: For applications in target identification, the probe is often modified with a reactive group or a reporter tag (e.g., biotin, a fluorophore) to facilitate the isolation and identification of the target protein. nih.gov
The rational design of such probes often involves an iterative process of chemical synthesis and biological testing to optimize these properties. nih.govillinois.edu
Methodologies for Target Identification (e.g., Affinity-Based Pull-Down, Mass Spectrometry)
Once a bioactive small molecule like a this compound derivative is identified, a key challenge is to determine its molecular target(s). Several powerful methodologies are employed for this purpose:
Affinity-Based Pull-Down: This is a widely used technique where the small molecule probe, typically immobilized on a solid support (e.g., beads) or tagged with a high-affinity handle like biotin, is used to "pull down" its binding partners from a cell lysate. nih.govresearchgate.net The captured proteins are then identified by mass spectrometry. slideshare.netebi.ac.uk This method relies on the specific and stable interaction between the probe and its target. rsc.org
Mass Spectrometry-Based Methods: Advances in mass spectrometry have enabled several innovative approaches for target identification. nih.gov
Activity-Based Protein Profiling (ABPP): This method uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and activity profiling in complex biological samples. mdpi.com
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates or intact cells treated with the compound of interest and analyzing the soluble protein fraction at different temperatures, target proteins can be identified. danaher.com
These techniques, often used in combination, provide a comprehensive approach to elucidating the molecular targets of novel bioactive compounds. broadinstitute.org
Strategies for Biological Target Validation
Identifying a potential target is only the first step; validating its role in the observed biological phenotype is crucial. danaher.com Target validation confirms that modulating the activity of the identified protein is indeed responsible for the therapeutic or biological effect of the small molecule. ucl.ac.uknih.gov Key validation strategies include:
Genetic Approaches:
Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 or RNA interference (siRNA) can be used to reduce or eliminate the expression of the target protein. nih.govtechnologynetworks.com If the resulting cellular phenotype mimics the effect of the small molecule, it provides strong evidence for the target's involvement. nih.gov
Overexpression: Conversely, overexpressing the target protein may lead to resistance to the small molecule inhibitor.
Chemical Approaches:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of the lead compound can establish a correlation between their potency in binding to the target and their activity in cellular assays.
Use of a Structurally Unrelated Ligand: If another known ligand for the target protein produces the same phenotype, it strengthens the validation.
Rescue Experiments: In some cases, the phenotypic effect of the small molecule can be reversed by adding a downstream product of the targeted pathway.
A combination of these genetic and chemical validation strategies is often necessary to build a strong case for a specific target's role in the mechanism of action of a bioactive compound. nih.gov
Nicotinonitrile Derivatives in Materials Science and Photophysical Applications
Beyond their biological applications, nicotinonitrile derivatives are gaining attention in materials science due to their unique electronic and photophysical properties. The presence of the electron-withdrawing nitrile group and the aromatic pyridine (B92270) ring makes them interesting building blocks for functional organic materials.
Investigation of Fluorescent Properties
These compounds exhibit fluorescence that is sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com The emission maximum can shift depending on the polarity of the solvent, which is a useful property for developing sensors. The choice of substituents on the phenyl rings also significantly influences the fluorescence properties, with electron-donating or withdrawing groups altering the emission wavelength and quantum yield. mdpi.com
For instance, a study on a series of 2-amino-4,6-diphenylnicotinonitriles demonstrated that their fluorescence emission maxima vary in different solvents, indicating changes in the electronic distribution in the excited state. mdpi.com This suggests that the electronic properties of the nicotinonitrile core can be finely tuned through chemical modification.
Photophysical Properties of Selected 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Different Solvents
| Compound | Substituents | Solvent | Emission Maximum (λem, nm) |
|---|---|---|---|
| 1 | Unsubstituted | DCM | 415 |
| DMSO | 422 | ||
| MeOH | 416 | ||
| THF | 411 | ||
| Toluene (B28343) | 400 | ||
| 3 | 4-Methoxy (Ring A) | DCM | 421 |
| DMSO | 432 | ||
| MeOH | 422 | ||
| THF | 418 | ||
| Toluene | 405 |
Data adapted from a study on 2-amino-4,6-diphenylnicotinonitriles, demonstrating the effect of solvent polarity and substituents on their fluorescent properties. mdpi.com
The investigation of such properties in this compound and its derivatives could lead to the development of novel fluorescent probes for biological imaging or advanced materials for optoelectronic applications. nih.gov
Green Chemistry Principles Applied to Nicotinonitrile Synthesis
The synthesis of heterocyclic compounds, including nicotinonitriles, is a cornerstone of the pharmaceutical and chemical industries. rasayanjournal.co.in Traditionally, these syntheses have often relied on harsh reaction conditions, toxic reagents, and volatile organic solvents. The principles of green chemistry aim to address these issues by promoting the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netunigoa.ac.in
Several green chemistry approaches are being applied to the synthesis of pyridine and nicotinonitrile derivatives:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions is a key strategy. frontiersin.org
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can improve reaction efficiency and reduce waste. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rasayanjournal.co.in
Ball Milling: This mechanochemical technique involves carrying out reactions in a ball mill, often in the absence of a solvent, which can lead to highly efficient and environmentally friendly transformations. tandfonline.com
While specific green synthesis protocols for this compound are not extensively documented, the application of these general principles to its synthesis and the synthesis of other nicotinonitrile derivatives is an active area of research. Current time information in Jakarta, ID. The development of sustainable synthetic routes is essential for the long-term viability and environmental responsibility of producing these valuable chemical scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
